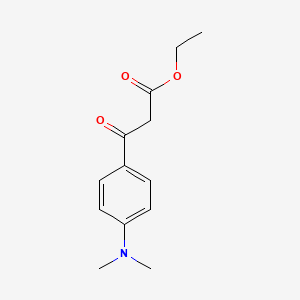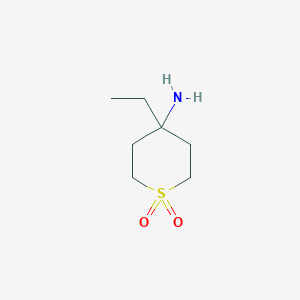![molecular formula C19H15BrN6OS B2519983 N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide CAS No. 895105-21-2](/img/structure/B2519983.png)
N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide is a synthetic compound belonging to the class of heterocyclic organic compounds. This compound is characterized by its unique structure, which includes a triazole ring, a thiadiazole ring, and a bromophenyl group. These structural components confer a range of chemical and biological properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide typically involves the following steps:
Formation of the Triazole Ring: : This involves the cyclization of 2-bromoaniline with a suitable acetylenic compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the 1,2,3-triazole ring.
Introduction of the Thiadiazole Ring: : The triazole intermediate is then reacted with thiosemicarbazide and a suitable oxidizing agent to form the 1,2,4-thiadiazole ring.
Formation of the Benzamide Moiety: : Finally, the thiadiazole-triazole intermediate is acylated with 4-methylbenzoyl chloride to obtain the desired this compound.
Industrial Production Methods: In industrial settings, the synthesis process can be scaled up using optimized reaction conditions such as:
Solvent choice to maximize yield and purity.
Temperature control to ensure selective reactions.
Catalysts and reagents that are cost-effective and efficient.
Continuous flow chemistry techniques to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: : Reduction of the bromophenyl group can yield different reduction products, altering the compound's biological activity.
Substitution: : The compound can undergo nucleophilic and electrophilic substitution reactions, especially on the bromophenyl and triazole rings.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: : Various halogenating agents, alkylating agents, and other electrophiles and nucleophiles can be used.
Oxidation: : Oxidized triazole derivatives.
Reduction: : Reduced bromophenyl derivatives.
Substitution: : Substituted triazole and bromophenyl derivatives with varied functional groups.
Scientific Research Applications
N-{3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide has diverse applications:
Chemistry: : Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: : Studied for its potential as an antimicrobial and antifungal agent.
Medicine: : Investigated for its anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: : Enzyme inhibition, interaction with DNA/RNA, and receptor binding.
Pathways Involved: : Modulation of signaling pathways, inhibition of specific enzymes (e.g., kinases), and disruption of cellular processes.
Comparison with Similar Compounds
N-{3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide stands out due to its unique structural features, particularly the combination of triazole and thiadiazole rings. Similar compounds include:
N-{3-[1-Phenyl-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide: : Lacks the bromophenyl group.
N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide: : Contains a chlorophenyl group instead of bromophenyl.
N-{3-[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide: : Lacks the 5-methyl substitution on the triazole ring.
Each of these compounds exhibits distinct chemical and biological properties, highlighting the significance of structural modifications in determining the compound's overall behavior and applications.
Properties
IUPAC Name |
N-[3-[1-(2-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6OS/c1-11-7-9-13(10-8-11)18(27)22-19-21-17(24-28-19)16-12(2)26(25-23-16)15-6-4-3-5-14(15)20/h3-10H,1-2H3,(H,21,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNYJBRCNUQGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=CC=C4Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
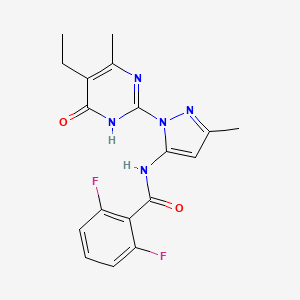
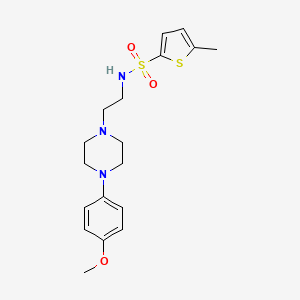
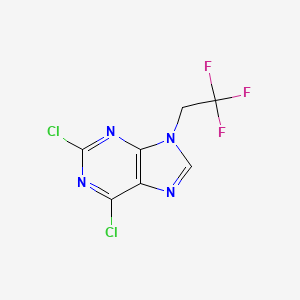
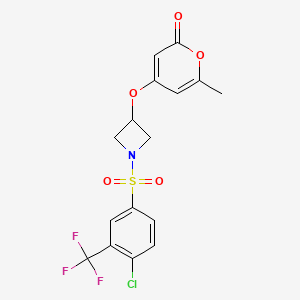
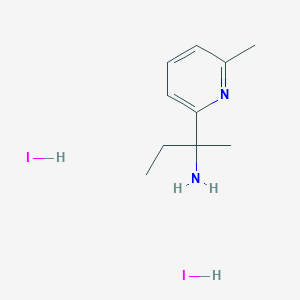
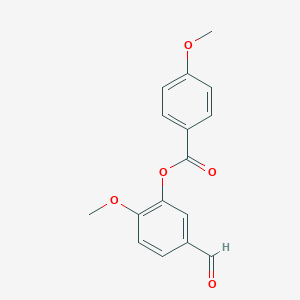
![2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]-N-(thiophen-2-ylmethyl)ethanamine](/img/structure/B2519912.png)
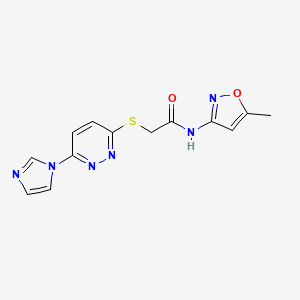
![ethyl 2-{2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2519915.png)
![1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2519917.png)
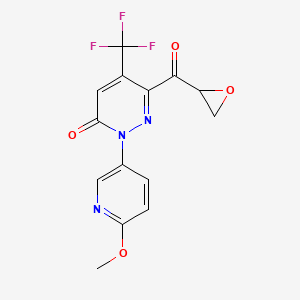
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2519919.png)
